molecular formula C9H16N4O B1472278 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide CAS No. 1352527-52-6

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide

Cat. No. B1472278
CAS RN: 1352527-52-6
M. Wt: 196.25 g/mol
InChI Key: DHCHGNMVCOXZGX-UHFFFAOYSA-N
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Description

“4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide” is a compound that falls under the category of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Scientific Research Applications

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide derivatives have been explored for their potential in treating cancer and inflammation. The pyrazole nucleus is a versatile scaffold in medicinal chemistry, often providing the basis for compounds with significant therapeutic potential . These compounds can act as inhibitors for various enzymes and receptors, such as p38MAPK and COX, which are crucial in the development of anti-inflammatory and anticancer drugs .

Antileishmanial and Antimalarial Activities

Research has shown that pyrazole derivatives exhibit potent antileishmanial and antimalarial activities. These compounds, including those related to 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide, have been synthesized and tested against diseases like leishmaniasis and malaria, with some showing superior activity compared to standard drugs .

Industrial Applications: Synthesis of Complex Molecules

In the industrial sector, this compound is used as a building block for the synthesis of more complex molecules. It serves as a key intermediate in the production of various chemicals and pharmaceuticals, demonstrating its versatility and importance in industrial chemistry .

Agricultural Chemistry: Pesticide Development

While specific data on the use of this compound in agriculture is limited, pyrazole derivatives are known to play a role in the development of pesticides. Their structural properties allow for the creation of compounds that can potentially act as growth regulators or pest deterrents in agricultural settings .

Environmental Science: Potential Ecotoxicological Impact

The environmental applications of such compounds are generally related to their potential ecotoxicological impacts. As part of environmental risk assessments, compounds like 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide may be studied for their biodegradability, toxicity to aquatic life, and long-term environmental effects .

Food Technology: Preservatives and Additives

In food technology, the related pyrazole compounds may be investigated for their use as preservatives or additives due to their potential antimicrobial properties. However, the specific use of 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide in food technology requires further research to establish its safety and efficacy .

Polymer Chemistry: Monomer and Polymer Synthesis

Pyrazole derivatives are also significant in polymer chemistry, where they can be used as monomers to create novel polymers with unique properties. These polymers could have applications in various fields, including materials science and biotechnology .

Cosmetic Formulations: Stability and Efficacy Enhancers

In cosmetic formulations, compounds like 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide could be explored as stability enhancers or to improve the efficacy of active ingredients. Their role in cosmetics would be to ensure the longevity and performance of the product on the skin .

properties

IUPAC Name

4-amino-N-(2,5-dimethylpyrazol-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-6-8(13(2)12-7)11-9(14)4-3-5-10/h6H,3-5,10H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCHGNMVCOXZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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